Fmoc-Lys(MOC)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

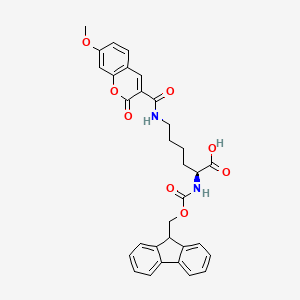

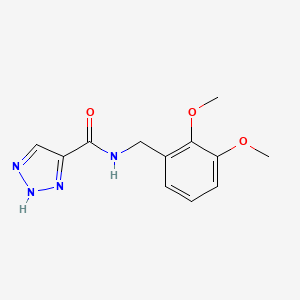

“Fmoc-Lys(MOC)-OH” is a derivative of the amino acid lysine. It is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .

Synthesis Analysis

The synthesis of “Fmoc-Lys(MOC)-OH” involves solid-phase peptide synthesis (SPPS), a method of choice for the synthesis of peptides for research and production purposes . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .

Molecular Structure Analysis

The molecular structure of “Fmoc-Lys(MOC)-OH” is characterized by the presence of the Fmoc group. The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-Lys(MOC)-OH” include the removal of the temporary protecting group masking the α-amino group during the initial resin loading, the introduction of an excess of the second amino acid, and the activation of the carboxy group of this amino acid for amide bond formation through generation of an activated ester or by reaction with a coupling reagent .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-Lys(MOC)-OH” are largely determined by the Fmoc group. The Fmoc group is known for its hydrophobicity and aromaticity, which can promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

Applications De Recherche Scientifique

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides, including Fmoc-Lys(MOC)-OH, have been used as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly features that show distinct potential for applications .

Cell Cultivation

The self-organizations of Fmoc-modified simple biomolecules, including Fmoc-Lys(MOC)-OH, have been explored for their properties and applications related to cell cultivation . Their inherent biocompatibility makes them suitable for this purpose .

Bio-Templating

Fmoc-Lys(MOC)-OH and other Fmoc-modified biomolecules have been used in bio-templating applications . Their ability to form nanostructures with diverse morphologies makes them ideal for this purpose .

Optical Applications

The self-assembling properties of Fmoc-Lys(MOC)-OH have been utilized in optical applications . The aromaticity of the Fmoc moiety contributes to these optical properties .

Drug Delivery

Fmoc-Lys(MOC)-OH has been used in drug delivery applications . Its self-assembly into nanostructures can be used to encapsulate and deliver drugs .

Catalytic Applications

The self-assembled structures formed by Fmoc-Lys(MOC)-OH have been explored for their catalytic properties . These structures can act as catalysts in various chemical reactions .

Mécanisme D'action

Target of Action

Fmoc-Lys(MOC)-OH, also known as Fmoc-Lysine(MOC)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in a peptide chain. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide .

Mode of Action

Fmoc-Lys(MOC)-OH operates through a mechanism known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the peptide chain. The peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . This allows the reaction by-products to be removed at each step via a simple wash .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-Lys(MOC)-OH is peptide synthesis . The compound contributes to the formation of peptide bonds, which are essential for the creation of peptides. These peptides can then participate in various biological processes, depending on their specific amino acid sequences.

Result of Action

The result of the action of Fmoc-Lys(MOC)-OH is the successful synthesis of peptide chains . These peptide chains can be designed to have a wide range of biological activities, depending on the sequence of amino acids they contain.

Action Environment

The action of Fmoc-Lys(MOC)-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the Fmoc SPPS process . Additionally, the temperature and solvent used can also impact the peptide synthesis process .

Safety and Hazards

Orientations Futures

The future directions of “Fmoc-Lys(MOC)-OH” research could involve exploring the self-organizations of this class of functional molecules from various aspects, such as Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides . The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties could also be subsequently summarized .

Propriétés

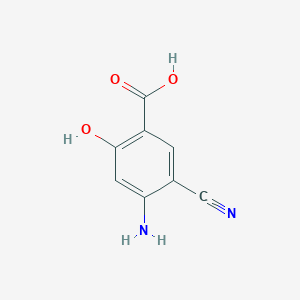

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(7-methoxy-2-oxochromene-3-carbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O8/c1-40-20-14-13-19-16-25(31(38)42-28(19)17-20)29(35)33-15-7-6-12-27(30(36)37)34-32(39)41-18-26-23-10-4-2-8-21(23)22-9-3-5-11-24(22)26/h2-5,8-11,13-14,16-17,26-27H,6-7,12,15,18H2,1H3,(H,33,35)(H,34,39)(H,36,37)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASLBFAIOQWVFC-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(MOC)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2862061.png)

![N-(sec-butyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862062.png)

![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)

![N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2862077.png)

![(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2862081.png)